molecular formula C18H19FN2O2S2 B2870483 2-(2-((4-fluorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 896345-78-1

2-(2-((4-fluorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2870483
CAS RN: 896345-78-1
M. Wt: 378.48
InChI Key: KMKQHGIKWSZSLB-UHFFFAOYSA-N
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Description

The compound “2-(2-((4-fluorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The molecule also includes a fluorophenyl group, an acetamido group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a thiophene ring, a fluorophenyl group, an acetamido group, and a carboxamide group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Anti-Inflammatory Drugs

Thiophene derivatives have been reported to possess anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs.

Anti-Psychotic Medication

Thiophene-based compounds have shown potential as anti-psychotic drugs . They could be used in the treatment of various mental health disorders.

Anti-Arrhythmic Agents

These compounds have also been found to have anti-arrhythmic properties . They could be used in the development of drugs for treating heart rhythm disorders.

Anti-Anxiety Medication

Thiophene derivatives have shown potential in the treatment of anxiety disorders . They could be used in the development of new anti-anxiety medications.

Anti-Fungal Agents

Thiophene-based compounds have demonstrated anti-fungal properties . They could be used in the development of new anti-fungal drugs.

Antioxidants

Thiophene derivatives have been found to possess antioxidant properties . They could be used in the development of new antioxidant drugs.

Anti-Mitotic Agents

These compounds have shown potential as anti-mitotic agents . They could be used in the development of drugs for treating cancer.

Anti-Microbial Agents

Thiophene-based compounds have demonstrated anti-microbial properties . They could be used in the development of new anti-microbial drugs.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Thiophene derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

Thiophene derivatives are a topic of interest in medicinal chemistry due to their wide range of therapeutic properties . Future research may focus on synthesizing and investigating new structural prototypes of thiophene derivatives with more effective pharmacological activity.

properties

IUPAC Name

2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S2/c19-11-6-8-12(9-7-11)24-10-15(22)21-18-16(17(20)23)13-4-2-1-3-5-14(13)25-18/h6-9H,1-5,10H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKQHGIKWSZSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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